1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide
CAS No.:
Cat. No.: VC17359890
Molecular Formula: C5H6F3N3O2S
Molecular Weight: 229.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F3N3O2S |
|---|---|
| Molecular Weight | 229.18 g/mol |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
| Standard InChI | InChI=1S/C5H6F3N3O2S/c1-11-4(14(9,12)13)2-3(10-11)5(6,7)8/h2H,1H3,(H2,9,12,13) |
| Standard InChI Key | CBRWOANDWFPZPE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
Introduction
Chemical and Physical Properties
The compound’s molecular formula is C₅H₆F₃N₃O₂S, with a molecular weight of 229.18 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-methyl-5-(trifluoromethyl)pyrazole-3-sulfonamide |
| CAS Number | Not publicly disclosed |
| InChI Key | CBRWOANDWFPZPE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)N |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and enzymatic target engagement.
Synthesis and Manufacturing
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide involves multi-step processes. A high-yield route begins with the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, forming 1-methyl-3-(trifluoromethyl)-1H-pyrazole. Subsequent sulfonation introduces the sulfonamide group via reaction with chlorosulfonic acid, followed by ammonolysis.
Key Reaction Steps:
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Pyrazole Core Formation:
Yields exceed 80% under optimized conditions. -
Sulfonation:
-
Ammonolysis:
Intermediate purification steps, such as recrystallization or column chromatography, ensure >95% purity. Related precursors, like 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2), are utilized in analogous syntheses .
Research Findings and Challenges
Biological Activity
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Enzyme Inhibition: Demonstrates IC₅₀ values of 0.8 µM against COX-2 and 1.2 µM against carbonic anhydrase IX.
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Antiproliferative Effects: Inhibits HeLa cell proliferation at 50 µM, likely via apoptosis induction.
Synthetic Challenges
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Sulfonation Efficiency: Low yields (<40%) in sulfonation steps necessitate catalyst optimization.
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Byproduct Formation: Residual chlorinated intermediates complicate purification.
Future Directions
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Synthetic Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields.
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Structure-Activity Relationships (SAR): Modifying the sulfonamide group to enhance selectivity.
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Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicology.
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